molecular formula C10H18O B011892 Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- CAS No. 30820-22-5

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-

Cat. No. B011892
CAS RN: 30820-22-5
M. Wt: 154.25 g/mol
InChI Key: SJKPJXGGNKMRPD-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known as menthol and is commonly used in the production of perfumes, cosmetics, and other personal care products. In

Scientific Research Applications

Update on Monoterpenes as Antimicrobial Agents A Particular Focus on p-Cymene


p-Cymene, a monoterpene with a structure closely related to Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-, is known for its extensive range of biological activities, including antimicrobial effects. This review focuses on the antimicrobial properties of p-Cymene, underlining its potential in treating communicable diseases and its use in traditional medicines. Despite promising attributes, the need for more in-depth studies on its in vivo efficacy and safety is highlighted, suggesting a cautious approach towards its use in healthcare and biomedical applications (Marchese et al., 2017).

Biological Activities of Cyclobutane Derivatives

Cyclobutane-Containing Alkaloids Origin, Synthesis, and Biological Activities


Cyclobutane-containing alkaloids, derived from terrestrial and marine species, demonstrate a range of biological activities, including antimicrobial, antibacterial, and antitumor properties. This review provides a comprehensive insight into the structure, synthesis, origins, and the significant biological activities of these compounds. It also suggests new potential applications for cyclobutane-containing alkaloids in drug discovery, stressing their importance as a source of novel therapeutic leads (Sergeiko et al., 2008).

Potential in Drug Delivery and Pharmaceutical Industry

Exploring versatile applications of cyclodextrins an overview


Cyclodextrins, cyclic oligosaccharides that share structural features with Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-, are recognized for their ability to form host–guest type inclusion complexes. This property allows cyclodextrins to alter the physical and chemical properties of the molecules they interact with, making them incredibly useful in various industries, including pharmaceuticals, food, and cosmetics. The review emphasizes the wide-ranging benefits and applications of cyclodextrins, encouraging further exploration into their potential uses (Sharma & Baldi, 2016).

properties

CAS RN

30820-22-5

Product Name

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3

InChI Key

SJKPJXGGNKMRPD-ZJUUUORDSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]1(C)CCO

SMILES

CC(=C)C1CCC1(C)CCO

Canonical SMILES

CC(=C)C1CCC1(C)CCO

Other CAS RN

30820-22-5

synonyms

cis-cyclobutaneethano; cyclobutaneethanol,; GRANDLURE I; cis-1-Methyl-2-(1-methylethenyl)-cyclobutaneethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-
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Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-
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Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-
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Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-
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Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-
Reactant of Route 6
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-

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